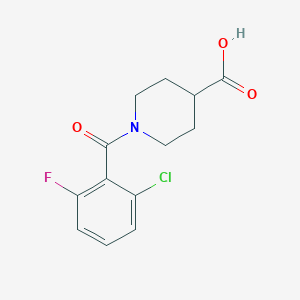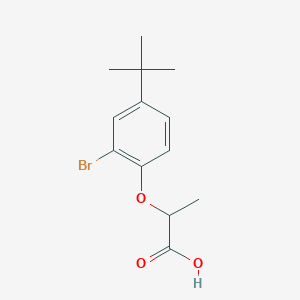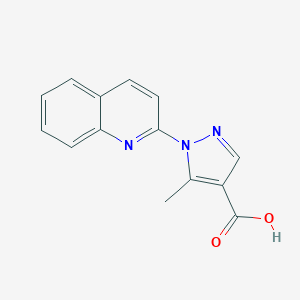
5-(4-chlorophenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, CP-690,550, and has been found to have a range of biochemical and physiological effects. In We will also discuss the various future directions for research on this compound.
作用机制
The mechanism of action of CP-690,550 involves its binding to a specific receptor on T cells, known as the Janus kinase (JAK) receptor. This binding inhibits the function of the JAK-STAT signaling pathway, which is critical for the activation and proliferation of T cells. By inhibiting this pathway, CP-690,550 reduces the activity of T cells, which in turn reduces the immune response. This mechanism of action has been well-studied and has been shown to be effective in various animal models of autoimmune diseases.
Biochemical and physiological effects:
In addition to its immunosuppressive effects, CP-690,550 has been found to have other biochemical and physiological effects. For example, CP-690,550 has been shown to inhibit the production of certain cytokines, which are signaling molecules involved in the immune response. CP-690,550 has also been found to reduce the activity of B cells, which are another type of immune cell. These effects have been observed in both animal models and human clinical trials.
实验室实验的优点和局限性
CP-690,550 has several advantages for use in lab experiments. Firstly, it has a well-defined mechanism of action, which makes it a useful tool for studying the immune response. Secondly, it has been extensively studied and has a large body of literature supporting its use in various experimental settings. However, there are also limitations to the use of CP-690,550 in lab experiments. For example, its immunosuppressive effects may make it difficult to interpret certain experimental results, particularly those involving the immune system. Additionally, CP-690,550 has been found to have some off-target effects, which may complicate its use in certain experimental settings.
未来方向
There are several future directions for research on CP-690,550. One area of interest is in the development of new compounds that target the JAK-STAT pathway, but with improved selectivity and reduced off-target effects. Another area of interest is in the use of CP-690,550 in combination with other immunosuppressive agents, such as corticosteroids, to improve the treatment of autoimmune diseases. Additionally, there is ongoing research into the use of CP-690,550 in other areas, such as cancer immunotherapy and transplantation. As research in these areas continues, it is likely that new applications for CP-690,550 will be discovered.
合成方法
CP-690,550 is a synthetic compound that is produced through a multi-step process. The starting materials for the synthesis include 4-chloroaniline, 4-cyanopyridine, and 2-bromoacetyl chloride. These materials are then subjected to a series of reactions, including a condensation reaction, a cyclization reaction, and a coupling reaction, to produce the final product, CP-690,550. The synthesis method for CP-690,550 has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
科学研究应用
CP-690,550 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of immunology, where CP-690,550 has been found to have immunosuppressive effects. Specifically, CP-690,550 has been shown to inhibit the function of T cells, which play a key role in the immune response. This makes CP-690,550 a potential candidate for the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
属性
产品名称 |
5-(4-chlorophenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide |
|---|---|
分子式 |
C15H10ClN3O2 |
分子量 |
299.71 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-N-pyridin-4-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-3-1-10(2-4-11)14-9-13(19-21-14)15(20)18-12-5-7-17-8-6-12/h1-9H,(H,17,18,20) |
InChI 键 |
PRFYLIKMSQTUOK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=CC=NC=C3)Cl |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=CC=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)


![2-(4-isopropylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254282.png)



![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B254293.png)
![tert-butyl (2Z)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate](/img/structure/B254294.png)
![methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B254295.png)
![ethyl (2Z)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate](/img/structure/B254296.png)